Hexoprenaline sulfate
Overview
Description
Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator and tocolytic agent. It is effective in treating bronchospasm associated with obstructive airway diseases such as asthma, bronchitis, and emphysema . Additionally, it is used in some countries as a labor suppressant .
Mechanism of Action
Target of Action
Hexoprenaline sulfate is a stimulant of beta 2 adrenergic receptors . These receptors are primarily found in the lungs, uterus, vascular smooth muscle, and skeletal muscle. They play a crucial role in relaxing smooth muscle, which leads to dilation of bronchial passages, vasodilation in muscle and liver, relaxation of uterine muscle, and an increase in skeletal muscle strength and glycogenolysis .
Mode of Action
As a selective β2 adrenergic receptor agonist, this compound binds to these receptors and activates them. This activation triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the bronchi and uterus .
Biochemical Pathways
Upon activation of the β2 adrenergic receptors, the intracellular concentration of cyclic adenosine monophosphate (cAMP) increases. This increase in cAMP leads to the activation of protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .
Pharmacokinetics
It is known that the bioavailability of hexoprenaline is between 5–11% with a maximum concentration reached within 2 hours . It is metabolized by COMT (slow O-methylation) and has an elimination half-life of approximately 50 minutes when taken orally . The majority of the drug is excreted in the feces .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle in the bronchi and uterus. This leads to bronchodilation, which can alleviate symptoms of asthma, and uterine relaxation, which can delay premature labor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, concomitant administration of beta blockers can reduce or neutralize the therapeutic effects of hexoprenaline . Methylxanthines (such as caffeine, theobromine, and theophylline) can increase its action . General anesthetics and other adrenergic receptor agonists may increase the risk of cardiovascular side effects, such as arrhythmia . Therefore, the patient’s medication regimen, diet, and overall health status can significantly impact the efficacy and safety of this compound.
Biochemical Analysis
Biochemical Properties
Hexoprenaline sulfate interacts with beta 2 adrenergic receptors . The nature of these interactions involves the binding of this compound to these receptors, which leads to a series of biochemical reactions that result in its bronchodilator, antiasthmatic, and tocolytic effects .
Cellular Effects
This compound influences cell function by interacting with beta 2 adrenergic receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to beta 2 adrenergic receptors . This binding interaction leads to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a half-life of approximately 50 minutes when taken orally .
Dosage Effects in Animal Models
It is known that this compound is active in humans as a bronchodilator by the oral or intravenous routes and by inhalation .
Metabolic Pathways
It is known that this compound is metabolized by COMT (slow O-methylation) and excreted in feces (~90%) .
Transport and Distribution
It is known that this compound is absorbed with a bioavailability of 5–11% (T max = 2 hours) .
Subcellular Localization
It is known that this compound is a small molecule and can therefore diffuse across cell membranes to reach its target receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexoprenaline sulfate is synthesized through a multi-step process involving the reaction of hexamethylenediamine with 3,4-dihydroxyphenylacetone. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, pressure, and concentration of reactants. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Hexoprenaline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Hexoprenaline sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study beta-2 adrenergic receptor agonists and their interactions.
Biology: Researchers use this compound to investigate the physiological effects of beta-2 adrenergic receptor activation.
Medicine: It is studied for its potential therapeutic applications in treating respiratory and cardiovascular diseases.
Industry: this compound is used in the development of new bronchodilators and tocolytic agents.
Comparison with Similar Compounds
Hexoprenaline sulfate is compared with other beta-2 adrenergic receptor agonists such as salbutamol, orciprenaline, and fenoterol:
Salbutamol: this compound has a longer duration of action and fewer cardiovascular side effects compared to salbutamol.
Orciprenaline: this compound is more selective and produces less cardiac stimulation than orciprenaline.
Fenoterol: this compound is preferred for long-term maintenance therapy due to its lower incidence of side effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDCHGNGVGRHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046688 | |
Record name | Hexoprenaline sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32266-10-7, 30117-45-4 | |
Record name | Hexoprenaline sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32266-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30117-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454 | |
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Record name | Hexoprenaline sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXOPRENALINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hexoprenaline sulfate, and how does it affect the immune system?
A1: this compound is a β₂-adrenergic receptor agonist. [, ] While primarily known for its bronchodilatory effects, research suggests that it also impacts the immune system. Studies show that this compound can suppress lymphocyte proliferative responses, particularly those induced by phytohemagglutinin (PHA), a mitogen that stimulates T cell proliferation. [] This immunosuppressive effect is thought to be mediated by the activation of β₂-adrenergic receptors on lymphocytes, leading to downstream signaling events that modulate immune cell function. [, ]
Q2: Are there concerns regarding the use of this compound during pregnancy, specifically regarding potential effects on the fetus?
A3: While this compound is often used for tocolysis (suppression of premature labor), research suggests potential long-term effects on the developing fetus. One study examined the cardiac function of infants whose mothers received this compound during pregnancy. [] Although no significant cardiac dysfunction was observed in these children, the study highlights the need for further research to fully understand the long-term implications of this compound exposure during fetal development. []
Q3: What analytical techniques are commonly employed to study the effects of this compound on immune cells?
A3: Researchers utilize a range of techniques to analyze the impact of this compound on immune cells. These include:
- Cell Proliferation Assays: These assays, often using radioactive thymidine incorporation or flow cytometry, measure the rate of cell division in lymphocyte cultures exposed to mitogens like PHA and pokeweed mitogen, with and without this compound. []
- Cytokine Production Assays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) are employed to quantify the production of cytokines, such as Interferon-gamma (IFN-γ), by immune cells exposed to this compound. [] Changes in cytokine levels can indicate the drug's influence on immune responses.
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